molecular formula C16H19N3O3 B14790840 ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate

ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate

Cat. No.: B14790840
M. Wt: 301.34 g/mol
InChI Key: QXNQHNWWRRMQPS-UHFFFAOYSA-N
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Description

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7610,(1)0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate typically involves multiple steps, including the formation of key intermediates through domino reactions. These reactions can involve nucleophilic, electrophilic, radical, pericyclic, or transition metal-catalyzed transformations .

Industrial Production Methods

the principles of green chemistry, such as high atom economy and reduced waste, are often applied in the synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

ethyl 3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5,11,13H,2,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNQHNWWRRMQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C4N2CC(=O)NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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